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Compound of Interest

Compound Name:
2-Hydroxypyrimidine-5-carboxylic

acid

Cat. No.: B1311232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the three structural isomers of pyrimidine

carboxylic acid: pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, and pyrimidine-5-

carboxylic acid. The position of the carboxylic acid group on the pyrimidine ring significantly

influences the physicochemical properties and biological activities of these compounds, making

them subjects of interest in medicinal chemistry and drug discovery. Pyrimidine and its

derivatives are known to exhibit a wide range of biological activities, including antimicrobial,

anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6]

Physicochemical Properties
The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (LogP),

are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[7][8] These

parameters affect absorption, distribution, metabolism, and excretion (ADME) of a potential

drug candidate.
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Property
Pyrimidine-2-
carboxylic acid

Pyrimidine-4-
carboxylic acid

Pyrimidine-5-
carboxylic acid

Molecular Formula C5H4N2O2[9] C5H4N2O2[10][11] C5H4N2O2[12]

Molecular Weight 124.10 g/mol [9][13] 124.1 g/mol [10][14] 124.10 g/mol [12]

Melting Point 191 - 197 °C[13] 229.8 - 231.9 °C[14] Not explicitly found

pKa 7.88[15] 2.81 (Predicted)[14] Not explicitly found

LogP (Predicted) -0.5[9] Not explicitly found -0.3[12]

Appearance
White to light yellow

crystals or solid[13]
White solid[10] Solid

CAS Number 31519-62-7[9][13] 31462-59-6[10][14] 4595-61-3[12]

Synthesis Overview
The synthesis of pyrimidine carboxylic acid isomers can be achieved through various methods.

A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent

with an amidine, urea, or guanidine derivative to form the pyrimidine ring.[16][17] The

carboxylic acid functionality can be introduced either prior to or after the ring formation. For

instance, 2-substituted pyrimidine-5-carboxylic esters can be synthesized from the sodium salt

of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and various amidinium salts.[18] Another

method involves the oxidation of a methyl group attached to the pyrimidine ring to a carboxylic

acid.[8]

Biological Activities and Therapeutic Potential
Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their diverse biological

activities.[2][4][6] They are integral components of nucleic acids and have been successfully

incorporated into a wide array of therapeutic agents.[6][8]

Anticancer Activity: Many pyrimidine derivatives exhibit anticancer properties by targeting

various cellular pathways.[1][19] For example, they can act as inhibitors of cyclin-dependent

kinases (CDKs), which are key regulators of the cell cycle.[20]
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Anti-inflammatory Activity: Certain pyrimidine derivatives have shown potent anti-

inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes,

particularly COX-2.[1][21]

Antimicrobial Activity: The pyrimidine scaffold is present in numerous antimicrobial agents.[2]

These compounds can target essential enzymes in bacteria and fungi, inhibiting their growth.

Antiviral Activity: Pyrimidine analogues are a well-established class of antiviral drugs that can

interfere with viral replication.[2]

The specific biological activities of pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid,

and pyrimidine-5-carboxylic acid are less documented in direct comparative studies. However,

their potential as scaffolds for the development of novel therapeutics is significant, with the

carboxylic acid group providing a key site for further chemical modification.

Experimental Protocols
Below are detailed methodologies for key experiments to compare the properties of pyrimidine

carboxylic acid isomers.

Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Potentiometric titration is a highly accurate method for its determination.[22][23]

Materials:

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[24]

Magnetic stirrer and stir bar.

Burette (50 mL).

Beaker (100 mL).

Pyrimidine carboxylic acid isomer.

Standardized 0.1 M sodium hydroxide (NaOH) solution.[24]
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Standardized 0.1 M hydrochloric acid (HCl) solution.[24]

Potassium chloride (KCl) solution (0.15 M) to maintain constant ionic strength.[24]

Deionized water.

Nitrogen gas supply.

Procedure:

Prepare a 1 mM solution of the pyrimidine carboxylic acid isomer in deionized water.[24]

Add a sufficient amount of 0.15 M KCl solution to maintain a constant ionic strength.[24]

Adjust the initial pH of the solution to between 1.8 and 2.0 using 0.1 M HCl.[24]

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[24]

Immerse the calibrated pH electrode in the solution and begin stirring.

Titrate the solution by adding small, precise volumes of 0.1 M NaOH from the burette.

Record the pH value after each addition, allowing the reading to stabilize.

Continue the titration until the pH reaches approximately 12-12.5.[24]

Plot a titration curve of pH versus the volume of NaOH added.

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has

been neutralized.[25] This can be determined from the inflection point of the titration curve.

Perform the titration in triplicate for each isomer to ensure accuracy and calculate the

average pKa value.[24]

Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to

dissolve in fats, oils, and lipids.[7] The shake-flask method is the gold standard for experimental

LogP determination.[26]
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Materials:

n-Octanol (pre-saturated with water).

Water (pre-saturated with n-octanol).

Pyrimidine carboxylic acid isomer.

Separatory funnel or centrifuge tubes.

Shaker or vortex mixer.

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for

concentration analysis.[27]

Procedure:

Prepare a stock solution of the pyrimidine carboxylic acid isomer in either water or n-octanol.

Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or

centrifuge tube.

Add a known amount of the stock solution to the biphasic system.

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning

equilibrium to be reached.

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

Carefully collect samples from both the aqueous and n-octanol layers.

Determine the concentration of the isomer in each phase using a suitable analytical method

like UV-Vis spectrophotometry or HPLC.[27]

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to

the concentration in the aqueous phase: P = [organic]/[aqueous].[7]

The LogP value is the base-10 logarithm of the partition coefficient: LogP = log10(P).[7]
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A positive LogP value indicates a more lipophilic compound, while a negative value indicates

a more hydrophilic compound.[7]

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential

of a compound.[1]

Materials:

Human cancer cell line (e.g., A549 lung carcinoma).[19]

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

96-well microplates.

Pyrimidine carboxylic acid isomers dissolved in a suitable solvent (e.g., DMSO).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Microplate reader.

Procedure:

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for

24 hours to allow for attachment.[1]

Prepare serial dilutions of the pyrimidine carboxylic acid isomers in the cell culture medium.

Remove the old medium from the cells and add the medium containing different

concentrations of the test compounds. Include a vehicle control (solvent only).

Incubate the plates for a specified period (e.g., 48 or 72 hours).

After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable

cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
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Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

Measure the absorbance of the solution in each well using a microplate reader at a specific

wavelength (e.g., 570 nm).

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell

viability for each concentration relative to the control.

Plot the percentage of cell viability against the compound concentration to determine the

IC50 value (the concentration at which 50% of cell growth is inhibited).
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Caption: Experimental workflow for the comparative study.
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Caption: COX enzyme signaling pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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